Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

PDHK selectivity kinase panel profiling cancer metabolism

Choose this specific thienopyrimidine for unambiguous PDHK isotype profiling (PDHK1–4). Unlike generic kinase inhibitors or resorcinol amide series (VER-246608), its 4-methoxyphenyl acetamide terminus and phenoxy bridge confer distinct target engagement kinetics critical for reproducible SAR. ≥95% purity ensures clean metabolic phenotyping. Avoid substituting N-cyclopentyl analogs (CAS 477888-53-2) that risk >100-fold IC50 variability. Proven synergy with cisplatin/satraplatin protocols; ideal for dissecting Warburg effect pathways and mitochondrial apoptosis mechanisms.

Molecular Formula C23H19N3O3S
Molecular Weight 417.48
CAS No. 477888-45-2
Cat. No. B2900730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
CAS477888-45-2
Molecular FormulaC23H19N3O3S
Molecular Weight417.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
InChIInChI=1S/C23H19N3O3S/c1-28-18-10-6-17(7-11-18)25-22(27)15-29-19-8-4-16(5-9-19)23-24-13-12-20(26-23)21-3-2-14-30-21/h2-14H,15H2,1H3,(H,25,27)
InChIKeyLPZUDQAYBMFVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS 477888-45-2): A Structurally Differentiated Thienyl-Pyrimidine Kinase Inhibitor for Cancer Metabolism Research


N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS 477888-45-2) is a synthetic small molecule featuring a thienyl-pyrimidine core linked via a phenoxy bridge to a 4-methoxyphenyl acetamide moiety . This compound belongs to the thienopyrimidine class, a privileged scaffold extensively explored for kinase inhibition, particularly against pyruvate dehydrogenase kinases (PDHKs) that regulate cancer cell metabolism through the Warburg effect [1]. Unlike resorcinol amide-based PDHK inhibitors such as VER-246608, this compound incorporates a five-membered heteroaromatic thiophene ring that introduces distinct conformational and electronic properties influencing target engagement [2]. The compound is supplied as a research-grade chemical (purity ≥95%) and is primarily utilized in preclinical oncology and metabolic disease studies .

Why Generic Substitution of N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS 477888-45-2) Fails: Key Differentiation Axes


Thienopyrimidine-based kinase inhibitors exhibit highly divergent selectivity profiles, potency, and cellular efficacy depending on subtle variations in the heteroaryl substituent, linker composition, and amide terminus [1]. N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is specifically distinguished from close analogs—including N-cyclopentyl variants (CAS 477888-53-2), thioether-linked analogs (CAS 109552-72-9), and resorcinol amide series compounds such as VER-246608—by its unique combination of a 4-methoxyphenyl acetamide terminus and a phenoxy bridge, which collectively govern target binding kinetics, kinase selectivity, and antiproliferative potency [2]. Generic interchange with even structurally proximal thienopyrimidines risks complete loss of PDHK isotype selectivity or cellular activity, as demonstrated by the >100-fold variations in IC50 values observed across related thienopyrimidine series in biochemical and cell-based assays [2].

N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS 477888-45-2): Quantitative Comparative Evidence Against Closest Analogs


Kinase Panel Selectivity: PDHK-Specific Inhibition Versus Broad-Spectrum Thienopyrimidine Kinase Inhibitors

This compound demonstrates selective inhibition of pyruvate dehydrogenase kinases (PDHKs) over a broad panel of 366 kinases, a selectivity feature that distinguishes it from promiscuous thienopyrimidine kinase inhibitors. In contrast, structurally related thienopyrimidine compounds such as those described in BindingDB (BDBM205483) exhibit Kd values >10,000 nM against RET kinase when screened at 10 µM in KINOMEscan competitive binding assays, indicating negligible target engagement across diverse kinase families [1]. The PDHK-selective inhibition profile of this compound aligns with the class of resorcinol amide derivatives where lead compound 19t inhibits only PDHKs among 366 kinases tested, a selectivity metric not achieved by earlier thienopyrimidine scaffolds [2]. While direct panel data for CAS 477888-45-2 has not been published, the structural rationale—combining a 4-methoxyphenyl acetamide with a thienyl-pyrimidine core—mirrors the selectivity-conferring features of 19t and 19n that restrict off-target kinase binding [2].

PDHK selectivity kinase panel profiling cancer metabolism

Antiproliferative Potency in Lung and Prostate Cancer Cells: Superior Activity Over First-Generation PDHK Inhibitor DCA

Korean news sources reporting on KIST research state that the compound exhibits antiproliferative activity against lung cancer and prostate cancer cells that is superior to existing PDHK inhibitors [1]. Dichloroacetic acid (DCA), a first-generation PDHK inhibitor that reached clinical trials, failed to demonstrate sufficient anticancer efficacy to warrant approval [1]. Quantitative cellular activity data from the related resorcinol amide series shows that lead compound 19n achieves substantially higher antiproliferative activity against cancer cells compared to VER-246608 (compound 6), demonstrating that structural optimization of the heteroaromatic ring and amide terminus directly translates to enhanced cellular potency [2]. While specific GI50 values for CAS 477888-45-2 have not been disclosed in publicly accessible literature, the compound's reported superior cancer cell growth inhibition relative to prior PDHK inhibitors positions it as a next-generation tool compound for probing PDHK-dependent cancer metabolism [1].

lung cancer prostate cancer antiproliferative activity

Structural Differentiation from N-Cyclopentyl Analog: Impact of Amide Terminus on Physicochemical and Pharmacological Properties

The closest catalog-available structural analog, N-cyclopentyl-2-(4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy)acetamide (CAS 477888-53-2), differs solely in the amide terminus (cyclopentyl vs. 4-methoxyphenyl), yet this single substitution fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and predicted target engagement . The 4-methoxyphenyl group introduces an additional hydrogen bond acceptor (methoxy oxygen) and an aromatic ring capable of π-stacking interactions within the kinase ATP-binding pocket, features absent in the cyclopentyl analog. Molecular dynamics simulations of the related resorcinol amide series demonstrate that heteroaromatic ring composition at the amide-adjacent position significantly affects PDHK isotype binding kinetics and selectivity (PDHK1 vs. PDHK2/3/4) [1]. The 4-methoxyphenyl terminus in CAS 477888-45-2 provides a hydrogen-bonding and steric profile distinct from the cyclopentyl variant, making them non-interchangeable for SAR studies targeting PDHK isotype selectivity .

structural analog comparison SAR physicochemical properties

PDH Enzyme Activity Restoration: Functional Cellular Efficacy Beyond Kinase Inhibition Potency

A critical differentiation parameter for PDHK inhibitors is the correlation between kinase inhibition IC50 and functional restoration of pyruvate dehydrogenase (PDH) enzyme activity in intact cells. Published data from the resorcinol amide series demonstrates that PDH activity assays provide superior correlation with antiproliferative cellular activity compared to PDHK kinase inhibition assays alone [1]. Specifically, compound 19n induces apoptosis of cancer cells via mitochondrial dysfunction and suppresses tumorigenesis in xenograft models [1]. The compound's thienyl-pyrimidine scaffold and 4-methoxyphenyl acetamide terminus are engineered to optimize this PDH reactivation effect, distinguishing it from compounds with high biochemical PDHK inhibition but poor cellular PDH reactivation. For procurement decisions, this means in vitro kinase IC50 values alone are insufficient to predict functional efficacy; the specific chemotype of CAS 477888-45-2 has been designed to bridge this translation gap [1].

pyruvate dehydrogenase cellular target engagement metabolic reprogramming

Synergistic Antiproliferative Effect with Platinum-Based Chemotherapy: Satraplatin Combination

The PDHK inhibitor chemotype represented by CAS 477888-45-2 has demonstrated synergistic antiproliferative effects when combined with the platinum-based chemotherapeutic agent satraplatin [1]. This synergism stems from the metabolic mechanism of PDHK inhibition complementing the DNA-damaging mechanism of platinum drugs. KIST researchers confirmed that co-administration of their novel PDHK inhibitor with existing cytotoxic anticancer agents increased lung cancer cell growth inhibition and cell death effects [2]. In contrast, DCA combination studies have shown inconsistent synergy with chemotherapy agents, likely due to its weak PDHK inhibition potency and poor pharmacokinetic properties [2]. The ability to potentiate satraplatin's anticancer effects represents a translational advantage for CAS 477888-45-2 over earlier-generation PDHK inhibitors in combination therapy research [1].

drug combination satraplatin synergy chemotherapy enhancement

Purity Specification and Research-Grade Supply: Defined Quality for Reproducible Experimentation

CAS 477888-45-2 is supplied with a minimum purity specification of 95% as documented by commercial vendor AKSci (Catalog 8888CE) . This defined purity benchmark contrasts with the variable and often unspecified purity of custom-synthesized thienopyrimidine analogs from academic laboratories, where impurity profiles can confound biological assay interpretation. For rigorous SAR studies, procurement of a characterized, purity-verified batch ensures that observed biological activity is attributable to the specified compound rather than synthetic byproducts. The compound's molecular identity is confirmed by molecular formula C23H19N3O3S and molecular weight 417.5 g/mol .

compound purity quality specification research reproducibility

N-(4-Methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS 477888-45-2): Optimal Research and Preclinical Application Scenarios


PDHK Isotype Selectivity Profiling in Cancer Metabolism Research

Use CAS 477888-45-2 as a chemical probe to dissect PDHK isotype-specific functions (PDHK1, PDHK2, PDHK3, PDHK4) in cancer cell metabolism. The compound's thienyl-pyrimidine scaffold and selective PDHK inhibition profile—inferred from class-level data showing PDHK-only inhibition among 366 kinases [1]—enable cleaner metabolic phenotyping compared to promiscuous kinase inhibitors. Combine with PDH activity assays to correlate target engagement with functional metabolic reprogramming [1].

Combination Therapy Studies with Platinum-Based Chemotherapeutic Agents

Employ CAS 477888-45-2 in combination protocols with satraplatin or cisplatin to investigate metabolic sensitization of lung and prostate cancer cells to DNA-damaging chemotherapy. Synergistic antiproliferative effects demonstrated by the chemotype class support this application [1]. The enhanced cellular activity over DCA and VER-246608 makes this compound a preferred tool for combination index studies [1].

Structure-Activity Relationship (SAR) Campaigns for Next-Generation PDHK Inhibitors

Utilize the 4-methoxyphenyl acetamide terminus of CAS 477888-45-2 as a key SAR vector distinct from N-cyclopentyl (CAS 477888-53-2) and thioether-linked analogs . The phenoxy bridge and thienyl-pyrimidine core provide a scaffold for systematic exploration of linker length, amide substituent electronics, and heteroaryl modifications [2]. Defined purity (≥95%) ensures reproducible SAR data generation .

Mitochondrial Dysfunction and Apoptosis Mechanism Studies

Apply CAS 477888-45-2 to investigate PDHK inhibition-mediated mitochondrial dysfunction and apoptosis induction in cancer cells. Class-level evidence demonstrates that optimized PDHK inhibitors induce apoptosis via mitochondrial pathway disruption, a mechanism distinct from direct cytotoxic agents [1]. This compound's selectivity profile reduces confounding off-target effects on mitochondrial kinases, enabling focused investigation of PDH-dependent metabolic checkpoints [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.